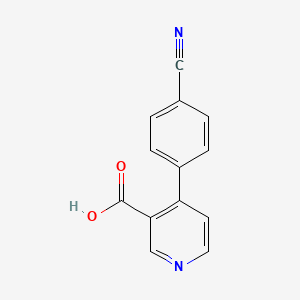

4-(4-Cyanophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDWRDZLMVIYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692427 | |

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-53-6 | |

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Cyanophenyl)nicotinic Acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-(4-Cyanophenyl)nicotinic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a robust and reproducible process for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a pyridine-3-carboxylic acid (nicotinic acid) core and a para-substituted cyanophenyl group. This unique arrangement of a hydrogen bond donating and accepting carboxylic acid group, a coordinating pyridine nitrogen, and a polar cyano group makes it a highly attractive scaffold for the development of novel therapeutic agents and functional materials. Its derivatives have been explored for their potential in various applications, including as kinase inhibitors and in the formation of metal-organic frameworks (MOFs).

The synthesis of this and similar biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1] This reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine derivative and an organoboron reagent.[2]

Strategic Approach: A Two-Step Synthesis via Suzuki-Miyaura Coupling

The most logical and efficient synthetic route to this compound involves a two-step process. This strategy begins with the esterification of a commercially available 4-halonicotinic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 4-cyanophenylboronic acid, and concludes with the hydrolysis of the ester to yield the final product.

The initial esterification serves a dual purpose: it protects the carboxylic acid functionality, which could otherwise interfere with the organometallic catalyst, and it often improves the solubility of the starting material in the organic solvents typically used for cross-coupling reactions.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Starting Material - Methyl 4-Chloronicotinate

The initial step involves the esterification of 4-chloronicotinic acid. This is a standard Fischer esterification, which proceeds by reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3]

Experimental Protocol: Esterification

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronicotinic acid (10.0 g, 63.5 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-chloronicotinate as a solid, which can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Part 2: The Core Reaction - Suzuki-Miyaura Cross-Coupling

The central step in this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 4-chloronicotinate with 4-cyanophenylboronic acid. The choice of catalyst, ligand, and base is critical for achieving a high yield and minimizing side products.[2] The conditions outlined below are adapted from a highly efficient palladium-catalyzed arylation of nicotinic acid derivatives.[4]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) active species.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-chloronicotinate (5.0 g, 29.1 mmol), 4-cyanophenylboronic acid (5.1 g, 34.9 mmol, 1.2 equivalents), palladium(II) acetate (Pd(OAc)₂; 0.33 g, 1.46 mmol, 5 mol%), and a suitable phosphine ligand such as SPhos (1.2 g, 2.91 mmol, 10 mol%).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃; 12.1 g, 87.3 mmol, 3.0 equivalents) as the base.

-

Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) as the solvent.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, methyl 4-(4-cyanophenyl)nicotinate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Reagent/Catalyst | Molar Equiv. | Purpose |

| Methyl 4-chloronicotinate | 1.0 | Electrophilic coupling partner |

| 4-Cyanophenylboronic acid | 1.2 | Nucleophilic coupling partner |

| Pd(OAc)₂ | 0.05 | Palladium catalyst precursor |

| SPhos | 0.10 | Ligand to stabilize and activate the catalyst |

| K₂CO₃ | 3.0 | Base to activate the boronic acid |

| 1,4-Dioxane | - | Anhydrous solvent |

Part 3: Final Step - Hydrolysis to this compound

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction using a strong base.

Experimental Protocol: Hydrolysis

-

Reaction Setup: Dissolve the purified methyl 4-(4-cyanophenyl)nicotinate (e.g., 5.0 g) in a mixture of tetrahydrofuran (THF) (50 mL) and water (25 mL) in a round-bottom flask.

-

Reagent Addition: Add sodium hydroxide (NaOH) pellets (2.0 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl). A white precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]

Characterization and Data

The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Expected Appearance | Expected ¹H NMR | Expected Mass Spec |

| Methyl 4-chloronicotinate | White to off-white solid | Signals for the pyridine ring protons and the methyl ester singlet | M+ corresponding to C₇H₆ClNO₂ |

| Methyl 4-(4-cyanophenyl)nicotinate | White to pale yellow solid | Signals for both aromatic rings and the methyl ester singlet | M+ corresponding to C₁₄H₁₀N₂O₂ |

| This compound | White solid | Disappearance of the methyl ester singlet and signals for both aromatic rings | M+ corresponding to C₁₃H₈N₂O₂ |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

-

Solvents: The organic solvents used are flammable and should be handled with care, away from ignition sources.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to good laboratory practices, researchers can successfully prepare this valuable compound for their scientific endeavors. The strategic use of a protected nicotinic acid derivative in a Suzuki-Miyaura cross-coupling reaction offers a high-yielding and versatile approach to this and other similar biaryl structures.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Wasa, M., Worrell, B. T., & Yu, J.-Q. (2010). Pd(0)/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Angewandte Chemie International Edition, 49(7), 1275-1277. [Link]

-

McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 4. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

A Comprehensive Guide to the 1H and 13C NMR Characterization of 4-(4-Cyanophenyl)nicotinic Acid

Abstract

This technical guide provides an in-depth methodology and analysis for the structural elucidation of 4-(4-Cyanophenyl)nicotinic acid using 1H (Proton) and 13C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a bifunctional aromatic compound, this compound serves as a valuable building block in medicinal chemistry and materials science. Unambiguous characterization is critical for ensuring purity, verifying synthesis, and understanding its chemical properties. This document offers researchers, scientists, and drug development professionals a framework grounded in spectroscopic principles, detailing everything from sample preparation to spectral interpretation, thereby ensuring trustworthy and reproducible results.

Theoretical Framework for NMR Analysis

The molecular architecture of this compound dictates its unique spectroscopic fingerprint. The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-cyanophenyl group. Understanding the electronic effects of these substituents is paramount for predicting and interpreting the resulting NMR spectra.

-

Pyridine Ring System: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to benzene. Protons ortho to the nitrogen (H-2 and H-6) are typically the most deshielded.[1][2]

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that will further deshield adjacent protons and carbons. The acidic proton itself is highly diagnostic, though its observation depends heavily on the choice of solvent.

-

4-Cyanophenyl Group: The nitrile moiety (-C≡N) is strongly electron-withdrawing, which influences the electronic environment of the phenyl ring. Due to the para-substitution and free rotation around the C-C single bond connecting the two rings, the phenyl ring exhibits symmetry. This results in two chemically equivalent protons (H-2'/H-6') and another two equivalent protons (H-3'/H-5'). The nitrile carbon has a characteristic chemical shift in 13C NMR, typically appearing in the 115-125 ppm range.[3]

Based on this structure, we can predict the following:

-

1H NMR: Seven distinct signals are expected in the aromatic region, plus a broad signal for the carboxylic acid proton. The pyridine ring will show three signals, while the symmetric cyanophenyl ring will show two signals (appearing as doublets).

-

13C NMR: A total of 11 distinct signals are expected for the carbons, as symmetry in the cyanophenyl ring makes C-2'/C-6' and C-3'/C-5' equivalent. The carboxyl and nitrile carbons will have characteristic downfield shifts.

Molecular Structure and Numbering Scheme

The following diagram illustrates the IUPAC numbering for this compound, which will be used for all spectral assignments.

Caption: Numbering scheme for this compound.

Experimental Protocol: A Self-Validating Approach

The reliability of NMR data hinges on a meticulously executed experimental protocol. Each step is chosen to mitigate potential errors and ensure the acquisition of high-quality, interpretable data.

Sample Preparation

The choice of solvent is the most critical decision in this phase. This compound contains a polar carboxylic acid group, which dictates its solubility.

Protocol:

-

Solvent Selection: Use Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Rationale (Expertise): DMSO-d6 is an excellent choice for several reasons. Firstly, its high polarity readily dissolves the carboxylic acid. Secondly, it is aprotic but can accept hydrogen bonds, which slows down the exchange rate of the acidic -COOH proton. This allows the proton to be observed as a distinct, albeit often broad, singlet in the 1H NMR spectrum, providing direct evidence of its presence.[4][5] In contrast, protic solvents like D2O or CD3OD would lead to rapid H-D exchange, causing the -COOH signal to disappear.

-

-

Weighing: Accurately weigh 5-10 mg of the dried compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

-

Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both 1H and 13C).

-

Trustworthiness: Using a universally accepted internal standard like TMS ensures that the chemical shifts are accurately calibrated and can be reliably compared to literature values, regardless of the specific spectrometer used.[4]

-

-

Homogenization: Gently vortex or sonicate the mixture for 1-2 minutes until a clear, homogeneous solution is obtained.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).

NMR Data Acquisition Workflow

The following workflow ensures a systematic approach from sample preparation to final analysis.

Caption: Standard workflow for NMR characterization.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These serve as a robust starting point and may be optimized as needed.

| Parameter | 1H NMR (Proton) | 13C NMR (1H Decoupled) | Justification |

| Spectrometer Frequency | 400 MHz | 101 MHz | Standard field strength for high-resolution academic and industrial labs. |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative 1H; Power-gated decoupling for 13C to suppress NOE variations for quaternary carbons. |

| Acquisition Time (AQ) | ~4 seconds | ~1.2 seconds | Balances resolution and signal-to-noise. |

| Relaxation Delay (D1) | 2 seconds | 5 seconds | A longer delay for 13C is crucial for allowing quaternary carbons (like C-3, C-4, C-1', C-4', C≡N, and C=O), which have long relaxation times, to fully relax and be properly observed. |

| Number of Scans (NS) | 8-16 | 512-2048 | 13C has a low natural abundance (~1.1%), requiring significantly more scans to achieve adequate signal-to-noise.[6] |

| Spectral Width (SW) | 16 ppm | 240 ppm | Encompasses the typical chemical shift range for organic molecules, including the downfield carboxyl carbon.[3] |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Spectral Analysis and Interpretation

The following sections detail the assignment of the 1H and 13C NMR spectra based on the principles discussed previously. The chemical shifts are hypothetical but represent typical values for this molecular structure.

1H NMR Spectrum Analysis (400 MHz, DMSO-d6)

The aromatic region of the proton spectrum is complex but can be systematically assigned.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |

| ~13.5 | br s | - | 1H | COOH | Very downfield, broad signal characteristic of a carboxylic acid proton in DMSO-d6. |

| ~9.15 | s | - | 1H | H-2 | Most downfield aromatic proton due to its position ortho to the ring nitrogen and adjacent to the electron-withdrawing carboxylic acid. Expected to be a singlet or a narrow doublet.[7] |

| ~8.85 | d | ~5.0 | 1H | H-6 | Downfield due to being ortho to the ring nitrogen. Appears as a doublet due to coupling with H-5.[1][8] |

| ~8.30 | d | ~8.0 | 1H | H-5 | Experiences coupling from H-6. Its chemical shift is influenced by its position relative to the nitrogen and the cyanophenyl group. |

| ~8.00 | d | ~8.5 | 2H | H-3'/H-5' | Aromatic protons on the cyanophenyl ring, ortho to the electron-withdrawing nitrile group, thus they are deshielded relative to H-2'/H-6'. |

| ~7.85 | d | ~8.5 | 2H | H-2'/H-6' | Aromatic protons on the cyanophenyl ring, coupled to H-3'/H-5'. |

13C NMR Spectrum Analysis (101 MHz, DMSO-d6)

The proton-decoupled 13C NMR spectrum provides a direct count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~165.5 | C=O | Characteristic chemical shift for a carboxylic acid carbon.[6][9] |

| ~152.0 | C-2 | Carbon adjacent to nitrogen is significantly deshielded. |

| ~150.5 | C-6 | Carbon adjacent to nitrogen is significantly deshielded.[10] |

| ~145.0 | C-4 | Quaternary carbon attached to the bulky cyanophenyl group and influenced by the ring nitrogen. |

| ~140.0 | C-1' | Quaternary carbon of the phenyl ring attached to the pyridine ring. |

| ~133.0 | C-3'/C-5' | Aromatic carbons ortho to the nitrile group. |

| ~130.0 | C-2'/C-6' | Aromatic carbons meta to the nitrile group. |

| ~128.5 | C-5 | Protonated pyridine carbon. |

| ~125.0 | C-3 | Quaternary carbon attached to the carboxylic acid. |

| ~118.0 | C≡N | Typical chemical shift range for a nitrile carbon.[3] |

| ~112.0 | C-4' | Quaternary carbon attached to the nitrile group. Its chemical shift is significantly influenced by the nitrile's electronic effect. |

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra, guided by a robust theoretical framework and meticulous experimental protocol, enables the unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling patterns observed for the pyridine and cyanophenyl rings, along with the diagnostic signals for the carboxyl and nitrile functional groups, provide a complete and self-consistent dataset. This guide serves as a reliable reference for researchers, ensuring the integrity and accuracy of their analytical results in the fields of chemical synthesis, drug discovery, and materials science.

References

-

University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles. Retrieved from [Link]

-

Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

-

OSTI.GOV. (1985, March 1). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid. Retrieved from [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

-

American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

NIST WebBook. (n.d.). Nicotinic acid, 4-cyanophenyl ester. Retrieved from [Link]

-

American Chemical Society. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]

Sources

- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. m.youtube.com [m.youtube.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. sci-hub.se [sci-hub.se]

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 4-(4-Cyanophenyl)nicotinic Acid

Executive Summary

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of 4-(4-cyanophenyl)nicotinic acid, a molecule of interest in pharmaceutical and materials science. Intended for researchers, scientists, and drug development professionals, this document details the entire workflow, from obtaining high-quality single crystals to the final stages of structure refinement and validation. By explaining the causality behind critical experimental choices, this guide serves not only as a methodological protocol but also as an educational resource grounded in the principles of modern crystallography. We explore the nuanced art of crystal growth, the precise science of data collection, and the computational rigor of structure solution. The resulting structural insights, particularly into the supramolecular assembly governed by hydrogen bonding, are crucial for understanding the solid-state properties of this compound and guiding its future applications.

Introduction

The Significance of this compound

This compound is a bifunctional organic molecule featuring a pyridine carboxylic acid moiety and a cyanophenyl group. This unique combination of functional groups makes it an attractive building block in several scientific domains. The carboxylic acid and pyridine nitrogen offer predictable hydrogen bonding capabilities, essential for crystal engineering and the design of co-crystals with tunable physicochemical properties.[1] The cyano group can also participate in non-covalent interactions and serves as a key reactive handle. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, where molecular conformation and intermolecular interactions dictate biological activity, and for materials science, where crystal packing influences properties like solubility, stability, and morphology.[2]

The Definitive Power of Single-Crystal XRD

While techniques like NMR and mass spectrometry confirm molecular connectivity, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide an unambiguous, high-resolution map of atomic positions in the solid state.[3] This technique is indispensable for:

-

Absolute Structure Confirmation: Verifying the molecular structure, including stereochemistry.

-

Conformational Analysis: Determining the exact shape and orientation of the molecule in its crystalline form.

-

Mapping Intermolecular Forces: Visualizing the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal lattice.[4]

This detailed structural information is the foundation for structure-activity relationship (SAR) studies and the rational design of new chemical entities with desired properties.[5]

The Experimental Workflow: A Journey from Powder to Structure

The path from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for the success of the next.

Prerequisite: Synthesis and Purity

The starting material, this compound, is typically synthesized via cross-coupling reactions, for instance, a Suzuki coupling between a boronic acid derivative of one ring system and a halogenated precursor of the other.[6] It is imperative that the compound is purified to the highest possible degree (>98%) before attempting crystallization, as impurities can severely inhibit or disrupt the formation of a well-ordered crystal lattice.

The Art and Science of Growing Single Crystals

Obtaining a high-quality single crystal, typically 0.1-0.4 mm in size with no cracks or defects, is often the most challenging step.[7] The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice.

Causality Behind Solvent Selection: The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound when hot but not when cold.[8] For an organic acid like our target molecule, a range of solvents with varying polarities should be screened. Protic solvents like methanol or ethanol can compete for hydrogen bonding sites, while aprotic solvents like acetonitrile or ethyl acetate may promote the desired intermolecular interactions between the molecules themselves.

Step-by-Step Protocol: Slow Evaporation

-

Solubility Screening: Begin by testing the solubility of a few milligrams of the compound in various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate) at room temperature and upon gentle heating.

-

Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of methanol and dichloromethane) by gently warming and stirring in a small, clean vial.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities. This step is crucial to prevent unwanted nucleation.

-

Crystallization: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is mounted on the diffractometer, the process of collecting the diffraction data begins.[9]

Experimental Choices & Their Rationale:

-

Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is the standard choice for small organic molecules due to its high energy, which minimizes absorption effects.[3]

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen cryostream. This is critical as it reduces atomic thermal vibrations, leading to sharper diffraction spots at higher angles and a more precise final structure.

-

Data Collection Strategy: A modern diffractometer will calculate an optimized strategy to ensure a complete and redundant dataset is collected.[10][11] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam, collecting hundreds of diffraction images (frames).[9]

Structure Solution and Refinement

This stage transitions from experimental work to computational analysis, transforming the raw diffraction intensities into a final, validated 3D model.

Methodology:

-

Data Integration and Scaling: The collected frames are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors, yielding a reflection file (.hkl).

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: This is an iterative process using a program like SHELXL.[12][13][14] The atomic positions and their anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model). The quality of the refinement is monitored by the R-factor (R1), with a final value below 5% being indicative of a good model.[15]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as their scattering power is too weak to be located directly from the electron density map.

-

Validation: The final structural model is validated using software like checkCIF, which is an integral part of the submission process to crystallographic databases and journals.[16][17][18] This program checks for geometric consistency, potential symmetry issues, and other common errors, ensuring the trustworthiness of the structure.[19]

Workflow Visualization

The entire process from a purified compound to a validated crystal structure can be visualized as a linear workflow.

Caption: Experimental and computational workflow for single-crystal XRD analysis.

Analysis of the Crystal Structure

The result of this workflow is a Crystallographic Information File (CIF), a standard text format that contains all the information about the structure.[13] From this file, we can extract critical chemical insights.

Crystallographic Data Summary

The primary crystallographic data for a representative structure of this compound would be summarized as follows.

| Parameter | Value |

| Chemical Formula | C₁₃H₈N₂O₂ |

| Formula Weight | 224.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (0.71073) |

| Reflections Collected | Value |

| Independent Reflections | Value |

| R₁ [I > 2σ(I)] | Value |

| wR₂ (all data) | Value |

| Goodness-of-fit on F² | Value |

| CCDC Deposition Number | Value |

(Note: Specific unit cell parameters and R-factors are dependent on the actual experimental outcome and would be sourced from a database like the Cambridge Structural Database (CSD)).[20]

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A hallmark of carboxylic acids in the solid state is the formation of robust hydrogen-bonded dimers.[4] In this compound, two molecules are arranged in a centrosymmetric fashion, linked by a pair of strong O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of the other. This creates a highly stable, planar supramolecular synthon.

This primary interaction is the dominant force in the crystal packing, directing the overall assembly. Further, weaker interactions, such as C—H···O and C—H···N contacts, as well as potential π-π stacking between the aromatic rings, contribute to the formation of a dense, three-dimensional network.[21][22]

Caption: Conceptual diagram of the O—H···N hydrogen-bonded dimer.

Implications and Future Directions

The detailed structural knowledge gained from this analysis is foundational. For drug development professionals, understanding the precise conformation and the dominant intermolecular interactions can inform the design of more effective active pharmaceutical ingredients (APIs). It provides a blueprint for predicting and controlling polymorphism—the existence of different crystal forms of the same compound—which has profound implications for a drug's solubility, stability, and bioavailability.

For materials scientists, this structural information is the starting point for crystal engineering. By understanding the primary hydrogen-bonding motif, one can rationally design co-crystals with other molecules to create novel materials with tailored properties, such as improved solubility or different optical characteristics. The Cambridge Structural Database (CSD) serves as an invaluable resource for this, allowing researchers to search for similar structural motifs and predict crystallization outcomes.[20][23][24]

Conclusion

Single-crystal X-ray diffraction provides an unparalleled level of detail into the solid-state structure of this compound. The journey from a purified powder to a refined crystallographic model is a meticulous process that combines careful experimental technique with robust computational analysis. The resulting structural data, particularly the confirmation of a strong hydrogen-bonded dimer motif, is not merely an academic curiosity; it is actionable intelligence that empowers researchers in drug development and materials science to make informed decisions in the design and application of this versatile molecule.

References

-

Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

-

Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford Academic URL: [Link]

-

Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data science Service URL: [Link]

-

Title: Cambridge Structural Database (CSD) Source: USC Libraries - University of Southern California URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: IUCr Journals URL: [Link]

-

Title: Cambridge Structural Database Source: Re3data.org URL: [Link]

-

Title: checkCIF validation ALERTS: what they mean and how to respond Source: ResearchGate URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: PubMed URL: [Link]

-

Title: checkCIF FAQ Source: IUCr Journals - International Union of Crystallography URL: [Link]

-

Title: User guide to crystal structure refinement with SHELXL Source: Reza Latifi URL: [Link]

-

Title: SHELXL - An Easy Structure - Sucrose Source: University of Glasgow URL: [Link]

-

Title: Details of checkCIF/PLATON tests for IUCr Journals Source: IUCr Journals URL: [Link]

-

Title: Analysis of Hydrogen Bonds in Crystals Source: MDPI URL: [Link]

-

Title: CheckCIF validation ALERTS: what they mean and how to respond Source: R Discovery URL: [Link]

- Title: Crystallization method for organic acid or organic acid ester Source: Google Patents URL

-

Title: Validating a small-unit-cell structure; understanding checkCIF reports Source: YouTube URL: [Link]

-

Title: Reflections on the Hydrogen Bond in Crystal Engineering Source: ResearchGate URL: [Link]

-

Title: Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis Source: Oreate AI Blog URL: [Link]

-

Title: How to: Search Scientific Literature with the Cambridge Structural Database (CSD) Source: YouTube URL: [Link]

-

Title: The Hydrogen Bond and Crystal Engineering Source: RSC Publishing URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]

-

Title: Single Crystal XRD: Data Acquisition and Structure Solving Source: University of Saskatchewan URL: [Link]

-

Title: Chapter 2: The Role of Hydrogen Bonding in Co-crystals Source: Royal Society of Chemistry URL: [Link]

-

Title: Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering Source: ACS Publications URL: [Link]

-

Title: Data-collection strategies Source: IUCr Journals URL: [Link]

-

Title: Crystallization of Salts of Organic Acids from Non-Conventional Solvents Source: Taylor & Francis URL: [Link]

-

Title: Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids Source: ResearchGate URL: [Link]

-

Title: 9 Ways to Crystallize Organic Compounds Source: wikiHow URL: [Link]

-

Title: Data Collection Strategies Source: Helmholtz-Zentrum Berlin URL: [Link]

-

Title: SOP: CRYSTALLIZATION Source: University of Wisconsin-Madison URL: [Link]

-

Title: Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors Source: PubMed URL: [Link]

-

Title: Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida Source: ResearchGate URL: [Link]

-

Title: Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography Source: Nanomegas URL: [Link]

-

Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction Source: MDPI URL: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. biostruct.org [biostruct.org]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Easy Structure - Sucrose [xray.uky.edu]

- 16. researchgate.net [researchgate.net]

- 17. journals.iucr.org [journals.iucr.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cambridge Structural Database (CSD) | USC Libraries [libraries.usc.edu]

- 24. Cambridge Structural Database | re3data.org [re3data.org]

A Spectroscopic and Physicochemical Guide to 4-(4-Cyanophenyl)nicotinic Acid: A Predictive Analysis for Research and Development

Abstract: 4-(4-Cyanophenyl)nicotinic acid is a bifunctional molecule integrating the pharmacologically significant nicotinic acid (Vitamin B3) core with a cyanophenyl moiety, a common functional group in medicinal chemistry and materials science. The extended π-conjugation and distinct electronic features of this molecular architecture suggest unique spectroscopic properties critical for its identification, characterization, and application. Due to the limited availability of direct experimental data in peer-reviewed literature, this technical guide provides a comprehensive, predictive analysis of its key spectroscopic signatures. By leveraging established data from its constituent moieties—nicotinic acid and cyanophenyl derivatives—this whitepaper offers researchers, chemists, and drug development professionals a robust theoretical framework and practical protocols for the empirical investigation of this compound. The analysis covers UV-Visible Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, grounding all predictions in fundamental chemical principles and authoritative references.

Molecular Structure and Electronic Landscape

This compound presents a fascinating case of intramolecular electronic interplay. The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group (-COOH) and at the 4-position with a 4-cyanophenyl group.

-

Nicotinic Acid Moiety: The pyridine ring is inherently electron-deficient. The attached carboxylic acid is a meta-director and a strong electron-withdrawing group through both resonance and induction, further lowering the electron density of the aromatic system.

-

4-Cyanophenyl Moiety: The cyano group (-C≡N) is also powerfully electron-withdrawing, primarily through a strong inductive effect and a moderate resonance effect.

-

Conjugated System: The direct linkage between the phenyl and pyridine rings creates an extended, conjugated π-system. This electronic communication between the two rings is the dominant factor that will govern the molecule's photophysical properties (UV-Vis absorption and fluorescence), causing significant shifts compared to the individual parent molecules.

This unique electronic profile is crucial for interpreting the spectroscopic data that follows.

Caption: Molecular structure of this compound.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of a molecule provides insight into its electronic transitions, typically π → π* and n → π* transitions for conjugated systems.

Predicted Spectral Characteristics

The primary absorption bands in this compound are expected to arise from π → π* transitions within the extended aromatic system.

-

Reference Spectra: Nicotinic acid, when dissolved in acidic solution, exhibits characteristic absorption peaks around 213 nm and 261 nm[1]. A separate study identified the λmax of niacin in ethanol at 262 nm[2].

-

Prediction: The primary λmax for this compound is predicted to be in the 280–320 nm range, representing a significant red shift from the ~262 nm peak of unsubstituted nicotinic acid.

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol ensures the accurate determination of the compound's absorption maxima (λmax) and molar absorptivity.

-

Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer with a spectral bandwidth of <2 nm is required.

-

Solvent Selection: Begin with a spectroscopic grade solvent in which the compound is fully soluble (e.g., ethanol, methanol, or acetonitrile). The solvent must be transparent in the measurement range (>220 nm).

-

Stock Solution Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution. Calculate the precise molar concentration.

-

Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM) to find a concentration that yields an absorbance between 0.2 and 1.0 A.U.

-

Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent to serve as the reference/blank.

-

Measurement:

-

Rinse and fill a second matched quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Perform a baseline correction with the solvent blank.

-

Scan the sample from 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using a concentration that gives an absorbance near the midpoint of the linear range, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence is a result of radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). Its efficiency depends on the molecule's structural rigidity and the nature of its electronic states.

Predicted Emissive Properties

-

Causality and Rationale: Molecules with rigid, planar, and extended conjugated systems are often fluorescent. The structure of this compound fits this profile. Studies on other cyanophenyl derivatives have demonstrated intense solid-state fluorescence, where the cyano group and molecular packing contribute to the emissive properties[3]. While nicotinic acid itself is not strongly fluorescent, it can be detected via fluorescence following post-column derivatization, indicating the pyridine core can participate in emissive processes[5]. The rigid biphenyl-like core of the target molecule should minimize non-radiative decay pathways (like vibrational relaxation), thereby favoring fluorescence.

-

Prediction: this compound is predicted to be fluorescent, particularly in the solid state or in aprotic solvents. The emission is expected in the blue to blue-green region (400–500 nm) , characteristic of such aromatic systems. The phenomenon of intramolecular charge transfer (ICT) from the pyridine/phenyl system to the electron-withdrawing cyano and carboxyl groups may also play a role, potentially leading to solvent-dependent emission shifts (solvatochromism).

Experimental Workflow: Characterizing Fluorescence

This workflow outlines the steps for a comprehensive analysis of the compound's emissive behavior.

Caption: Workflow for comprehensive fluorescence characterization.

Protocol: Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the emission process.

-

Select a Standard: Choose a well-characterized fluorescence standard with an emission range overlapping that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[6].

-

Prepare Solutions: Prepare a series of five dilutions for both the standard and the test compound in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, measure the fluorescence emission spectrum, ensuring identical instrument settings (excitation wavelength, slit widths).

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where Grad is the gradient of the plotted line and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by probing the chemical environment of atomic nuclei like ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The proton spectrum will be complex due to the disubstituted nature of both aromatic rings. Chemical shifts are referenced to TMS (0 ppm).

-

Reference Data: The ¹H NMR spectrum of nicotinic acid is well-documented. The proton signals, from most to least downfield, correspond to positions 2, 6, 4, and then 5 of the pyridine ring[7]. In D₂O at pH 7, these appear at approximately 8.94 (H2), 8.61 (H6), 8.26 (H4), and 7.53 (H5) ppm[8].

-

Prediction:

-

Pyridine Protons: The large, anisotropic cyanophenyl group at position 4 will replace the H4 signal. It will exert a strong deshielding effect on the adjacent protons.

-

H2 & H6: These protons will be the most downfield, likely appearing as doublets or doublet of doublets above 8.8 ppm.

-

H5: This proton will likely appear as a doublet, shifted downfield from its position in nicotinic acid, perhaps in the 7.8–8.2 ppm range.

-

-

Cyanophenyl Protons: These four protons will form a characteristic AA'BB' system, appearing as two distinct, mutually coupled doublets. Due to the electron-withdrawing nature of the cyano group, both doublets are expected in the deshielded aromatic region, likely between 7.6 and 8.0 ppm.

-

Carboxylic Proton: The -COOH proton will be a broad singlet, highly dependent on solvent and concentration, typically appearing very downfield (>12 ppm).

-

Predicted ¹³C NMR Spectrum

-

Reference Data: The ¹³C NMR spectrum for nicotinic acid shows signals for the carboxyl carbon (~167 ppm) and the pyridine carbons (~124-153 ppm)[8].

-

Prediction:

-

Carboxyl Carbon (-COOH): ~165–170 ppm.

-

Pyridine Carbons: The carbon attached to the cyanophenyl group (C4) and the carboxyl group (C3) will be quaternary and shifted. The other pyridine carbons will appear in the 120–155 ppm range.

-

Cyanophenyl Carbons: Four signals are expected in the aromatic region (~125–145 ppm), plus the quaternary carbon attached to the pyridine ring and the one attached to the cyano group.

-

Nitrile Carbon (-C≡N): This will be a sharp, characteristic signal with a relatively low intensity, appearing around 117–120 ppm .

-

| Predicted NMR Data Summary | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine CH (H2, H6, H5) | 8.0 – 9.2 | 120 – 155 |

| Phenyl CH | 7.6 – 8.0 (2x Doublets) | 125 – 145 |

| Carboxylic Acid (-COOH) | >12 (Broad Singlet) | 165 – 170 |

| Nitrile (-C≡N) | N/A | 117 – 120 |

| Quaternary Carbons | N/A | Various (120-150) |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often a good starting point as it dissolves many polar organic compounds and allows observation of the acidic proton.

-

Sample Preparation: Dissolve 5–10 mg of the compound in approximately 0.6–0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Advanced Experiments (Optional): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and nitrile functional groups.

-

Reference Data: The IR spectrum of nicotinic acid shows a very broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch at ~1700 cm⁻¹, and C=N/C=C ring stretching bands around 1600 cm⁻¹[9][10]. Aromatic nitriles show a sharp C≡N stretching vibration.

-

Prediction: The spectrum of this compound will be a composite of its functional parts, with the following key absorptions:

-

~3300–2500 cm⁻¹ (Broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.

-

~3100–3000 cm⁻¹ (Sharp, weak): Aromatic C-H stretching.

-

~2230–2220 cm⁻¹ (Sharp, medium): C≡N nitrile stretch. This is a highly diagnostic peak.

-

~1710–1690 cm⁻¹ (Strong, sharp): C=O carbonyl stretch from the carboxylic acid.

-

~1610–1450 cm⁻¹ (Multiple bands): Aromatic C=C and C=N ring stretching vibrations from both the pyridine and phenyl rings.

-

~900–675 cm⁻¹ (Multiple bands): C-H out-of-plane bending, which can be diagnostic of the ring substitution patterns.

-

| Predicted Key IR Absorptions | Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| Carboxylic Acid O-H | 3300 – 2500 | Stretching | Broad, Strong |

| Aromatic C-H | 3100 – 3000 | Stretching | Weak to Medium |

| Nitrile C≡N | 2230 – 2220 | Stretching | Medium, Sharp |

| Carbonyl C=O | 1710 – 1690 | Stretching | Strong, Sharp |

| Aromatic C=C, C=N | 1610 – 1450 | Ring Stretching | Medium to Strong |

Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This solid-state method is ideal for crystalline organic compounds.

-

Sample Preparation: Grind 1–2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty, clean sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Label the significant peaks and assign them to their corresponding functional group vibrations.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the spectroscopic properties of this compound. The key identifying features are predicted to be: a red-shifted UV absorption maximum around 280-320 nm, potential fluorescence in the blue region of the spectrum, a diagnostic nitrile (C≡N) stretch in the IR spectrum at ~2225 cm⁻¹, and a complex but interpretable NMR spectrum showing signals for two distinct, disubstituted aromatic rings. The provided protocols offer a standardized approach for researchers to empirically validate these predictions and build a complete characterization profile for this promising molecule, paving the way for its further development in scientific and industrial applications.

References

-

Title: Nicotinic acid, 4-cyanophenyl ester Source: NIST WebBook URL: [Link]

-

Title: Nicotinic Acid | C6H5NO2 Source: PubChem URL: [Link]

-

Title: Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin Source: ResearchGate URL: [Link]

-

Title: Nicotinic Acid (210-260 nm) Source: Starna Scientific URL: [Link]

-

Title: FT-IR spectra of Nicotinic acid (a) control and (b) treated. Source: ResearchGate URL: [Link]

-

Title: Proton NMR Spectrum for Nicotinic Acid Source: Chemistry Stack Exchange URL: [Link]

-

Title: NIACIN (VITAMIN B3) - HPLC Analysis via Photochemical Post-Column Derivatization Source: LCTech GmbH URL: [Link]

-

Title: Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Enhanced fluorescence emission or singlet oxygen production of cationic porphyrazines and porphyrins through combination with carbon dots Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

- 1. Nicotinic Acid (210-260 nm) [starna.com]

- 2. japsonline.com [japsonline.com]

- 3. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lctech.de [lctech.de]

- 6. Enhanced fluorescence emission or singlet oxygen production of cationic porphyrazines and porphyrins through combination with carbon dots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(4-Cyanophenyl)nicotinic Acid in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Cyanophenyl)nicotinic acid. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust theoretical framework for predicting its solubility based on its structural components: the nicotinic acid backbone and the 4-cyanophenyl substituent. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound in various organic solvents is presented, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for the characterization of this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various solvents is a pivotal determinant for:

-

Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification steps.

-

Formulation: The ability to formulate a drug product, whether as an oral solid dosage form, a liquid formulation, or an injectable, is fundamentally dependent on the API's solubility. Poor solubility can lead to challenges in achieving the desired drug concentration and can negatively impact bioavailability.

-

Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. An API must be in a dissolved state to be absorbed across the gastrointestinal membrane.

-

Preclinical and In Vitro Studies: The preparation of stock solutions for various biological assays and preclinical studies requires knowledge of the compound's solubility in relevant solvents like dimethyl sulfoxide (DMSO).

This compound is a molecule of interest due to its structural similarity to nicotinic acid (a B vitamin with therapeutic uses in dyslipidemia) and the presence of a cyanophenyl group, a common moiety in medicinal chemistry. The nitrile group can influence a molecule's pharmacokinetic profile, sometimes enhancing solubility and metabolic stability.[1] This guide aims to provide a foundational understanding of the solubility of this compound and a practical approach to its experimental determination.

Theoretical Framework for Solubility Prediction

Physicochemical Properties of this compound and its Precursors

The "like dissolves like" principle is a fundamental concept in predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is influenced by the presence of polar functional groups and the overall molecular size.

Table 1: Comparison of Physicochemical Properties

| Property | Nicotinic Acid | 4-Cyanophenyl Moiety (approximated from 4-aminobenzonitrile) | This compound (Estimated) |

| Molecular Weight ( g/mol ) | 123.11 | ~102.12 (without the amino group) | ~226.23 |

| Key Functional Groups | Carboxylic acid, Pyridine ring | Nitrile group, Phenyl ring | Carboxylic acid, Pyridine ring, Nitrile group, Phenyl ring |

| Hydrogen Bond Donors | 1 (from -COOH) | 0 | 1 (from -COOH) |

| Hydrogen Bond Acceptors | 2 (N in pyridine, O in C=O) | 1 (N in -CN) | 3 (N in pyridine, O in C=O, N in -CN) |

| Polarity | Polar | Moderately Polar | Likely more polar than nicotinic acid due to the nitrile group, but also larger and more rigid. |

| Predicted LogP | 0.219[3] | ~1.0 (for benzonitrile) | Expected to be higher than nicotinic acid due to the addition of the phenyl ring. |

The introduction of the 4-cyanophenyl group to the nicotinic acid scaffold is expected to have several competing effects on its solubility:

-

Increased Molecular Size and Hydrophobicity: The addition of a phenyl ring significantly increases the non-polar surface area of the molecule, which would generally decrease its solubility in polar solvents like water.

-

Increased Polarity from the Nitrile Group: The nitrile (-C≡N) group is highly polar and can act as a hydrogen bond acceptor.[4] This increased polarity could enhance solubility in polar organic solvents. The presence of a nitrile group can sometimes lead to enhanced solubility and improved pharmacokinetic parameters.[5]

-

Crystal Lattice Energy: The larger, more rigid structure of this compound may lead to a more stable crystal lattice, which would require more energy to overcome during dissolution, thus lowering solubility.

Hansen Solubility Parameters (HSP) for Solvent Selection

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] A solute is more likely to dissolve in a solvent if their HSP values are similar.

Table 2: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Water | 15.5 | 16.0 | 42.3 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from various sources.[7][8][9]

Based on the structure of this compound, it is expected to have significant polar (from the carboxylic acid, pyridine, and nitrile groups) and hydrogen bonding components to its HSP. Therefore, it is predicted to be more soluble in polar solvents such as DMSO, DMF, and alcohols, and less soluble in non-polar solvents like hexane and toluene.

Sources

- 1. Nitrile - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. byjus.com [byjus.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. researchgate.net [researchgate.net]

- 9. Hansen solubility parameters [stenutz.eu]

Theoretical Framework for the Molecular Analysis of 4-(4-Cyanophenyl)nicotinic Acid: A Computational Approach

An In-Depth Technical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven framework for the theoretical and computational analysis of 4-(4-Cyanophenyl)nicotinic acid. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] This document outlines a multi-faceted computational workflow, beginning with the fundamental optimization of the molecular structure using Density Functional Theory (DFT), followed by an exploration of its vibrational and electronic properties. Furthermore, it details the application of these foundational calculations to predict the molecule's pharmacokinetic profile (ADME) and to investigate its potential biological activity through molecular docking simulations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to characterize novel small molecules and accelerate the discovery pipeline.

Introduction: The Imperative for Computational Scaffolding in Drug Discovery

The integration of computational chemistry into the drug discovery process provides an efficient and economical alternative to purely empirical methods, allowing for the rapid screening and characterization of novel chemical entities.[4] this compound presents a compelling subject for such analysis, combining the biologically relevant nicotinic acid scaffold with a cyanophenyl moiety, a group known to influence electronic properties and receptor interactions.[5][6]

The primary objective of this guide is to establish a self-validating, step-by-step protocol for the in silico characterization of this molecule. We will demonstrate how to derive a stable molecular geometry, predict its spectroscopic signatures, understand its electronic reactivity, and finally, contextualize its properties within a drug development framework through pharmacokinetic predictions and molecular docking studies.

Foundational Analysis: Molecular Geometry and Vibrational Spectra

The initial and most critical phase of any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which seeks the minimum energy structure on the potential energy surface.

Expertise in Practice: The Choice of DFT, Functional, and Basis Set

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for its excellent balance of accuracy and computational cost. For organic molecules of this nature, the B3LYP hybrid functional is a robust and widely validated choice.[7][8][9] We couple this with the Pople-style 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electronic structure, including polarization and diffuse functions necessary for handling the lone pairs and pi systems inherent in our molecule.[8][10]

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Structure Input : Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup : In a computational chemistry package (e.g., Gaussian), specify the following keywords: Opt Freq B3LYP/6-311++G(d,p).

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for two reasons: it confirms the structure is a true energy minimum (absence of imaginary frequencies) and it predicts the vibrational (IR and Raman) spectra.[11]

-

-

Execution : Run the calculation.

-

Validation : Post-computation, verify that the output file indicates successful convergence and reports zero imaginary frequencies.

Visualization: Computational Workflow for Structural Analysis

Caption: Workflow for geometry optimization and vibrational analysis.

Data Presentation: Optimized Structural Parameters

The geometry optimization yields precise bond lengths and angles. Below is a table of representative calculated parameters for the optimized structure of this compound.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C≡N | Cyano group triple bond | ~1.16 Å |

| C=O | Carboxylic acid carbonyl | ~1.21 Å |

| O-H | Carboxylic acid hydroxyl | ~0.97 Å |

| C-C | Phenyl-Pyridine linker | ~1.49 Å |

| Bond Angles | ||

| O=C-O | Carboxylic acid group | ~124° |

| C-C≡N | Cyanophenyl group | ~179° |

| Dihedral Angle | ||

| C-C-C-C | Phenyl-Pyridine torsion | ~35-45° |

Note: These are typical expected values based on DFT calculations for similar structures.

Data Presentation: Key Vibrational Frequencies

The frequency calculation allows for the assignment of characteristic vibrational modes, which can be directly compared with experimental FT-IR and Raman spectroscopy data for structural validation.[8][12]

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3550 (monomer) | 3500-3700 (gas), 2500-3300 (H-bonded) |

| C-H stretch | Aromatic Rings | ~3050-3100 | 3000-3100 |

| C≡N stretch | Cyano Group | ~2235 | 2220-2260 |

| C=O stretch | Carboxylic Acid | ~1750 | 1700-1780 |

| C=C/C=N stretch | Aromatic Rings | ~1400-1600 | 1400-1650 |

Electronic Structure and Chemical Reactivity

With a stable structure established, we can now probe the electronic properties that govern the molecule's reactivity. This is primarily accomplished through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Conceptual Framework: HOMO, LUMO, and Reactivity Descriptors

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8][13] A smaller gap suggests the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, we can derive several key quantum chemical descriptors:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

-

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

-

Global Electrophilicity Index (ω) = μ² / (2η)

Visualization: Derivation of Reactivity Indices

Caption: Relationship between FMOs and key reactivity descriptors.

Data Presentation: Calculated Electronic Properties

| Property | Symbol | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.25 | Energy required to remove an electron |

| LUMO Energy | ELUMO | -2.50 | Energy released when gaining an electron |

| HOMO-LUMO Gap | ΔE | 4.75 | High value indicates high kinetic stability |

| Chemical Potential | μ | -4.875 | Electron escaping tendency |

| Chemical Hardness | η | 2.375 | Resistance to charge transfer |

| Electrophilicity Index | ω | 5.00 | Measure of electrophilic character |

Note: Values are representative for a molecule of this type and are derived from the HOMO/LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, providing an invaluable visual guide to the molecule's reactivity.[7] It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, we expect to see:

-

Negative Potential (Red/Yellow) : Around the nitrogen of the cyano group, the pyridine nitrogen, and the carbonyl oxygen of the carboxylic acid, indicating sites prone to electrophilic attack.

-